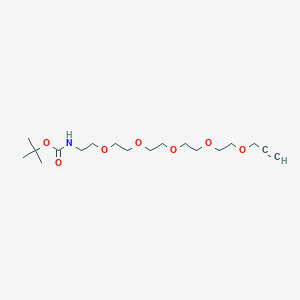
t-Boc-N-Amido-PEG5-propargyl
描述
T-Boc-N-Amido-PEG5-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The propargyl group in t-Boc-N-Amido-PEG5-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG5-propargyl is C18H33NO7 . It has a molecular weight of 375.5 g/mol . The functional groups present in this compound are Boc-protected amine and propargyl .Chemical Reactions Analysis
The propargyl group in t-Boc-N-Amido-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The molecular formula of t-Boc-N-Amido-PEG5-propargyl is C18H33NO7 . It has a molecular weight of 375.5 g/mol . The functional groups present in this compound are Boc-protected amine and propargyl . The compound is stored at -20°C .科学研究应用
Gene Delivery Systems : A study by Lin and Engbersen (2011) described the use of PEGylated bioreducible poly(amido amine)s, synthesized through a one-pot Michael-type addition polymerization involving components like mono-tert-butoxycarbonyl (Boc) PEG diamine. These copolymers, including variants with terminal amino groups at the PEG chain, showed potential as gene delivery vectors due to their ability to form stable nano-scaled PEGylated polyplexes with low cytotoxicity and appreciable transfection efficiencies (Lin & Engbersen, 2011).
Chiral Synthesis : Reginato et al. (1996) achieved the synthesis of chiral t-Boc protected propargylic amines starting from aminoaldehydes derived from natural amino acids. This study highlights the utility of t-Boc-N-Amido-PEG5-propargyl in the stereoselective synthesis of chiral γ-functionalized (E)-allylic amines, important for producing various γ-functionalized allylic systems (Reginato et al., 1996).
Targeted Gene Delivery : Yu et al. (2011) reported the conjugation of epidermal growth factor (EGF)-polyethylene glycol (PEG) chain onto a poly(amido amine) (PAMAM) dendron using click chemistry. This study is significant as it demonstrates the application of t-Boc-N-Amido-PEG5-propargyl in creating multifunctional carriers for targeted gene delivery (Yu et al., 2011).
Polymer Synthesis : Li Ke-liang (2007) synthesized a novel branched polyethylene glycol which includes two PEG chains and a glutamic acid with an active amido protected by t-butyloxycarbonyl (Boc), illustrating the versatility of t-Boc-N-Amido-PEG5-propargyl in creating complex polymeric structures (Li Ke-liang, 2007).
Protein PEGylation : Mero et al. (2009) explored the use of monodisperse Boc-PEG-NH2 for the derivatization of proteins, enabling the direct identification of PEGylation sites by mass spectrometry. This application is crucial for developing PEGylated protein drugs (Mero et al., 2009).
Nanoparticle Functionalization : Latham and Williams (2006) used a trifluoroethylester-PEG-thiol ligand (TFEE-PEG-SH) to create water-soluble, chemically functional metal and magnetic nanoparticles. This approach is indicative of the role of t-Boc-N-Amido-PEG5-propargyl in the versatile functionalization of nanoparticles for various applications (Latham & Williams, 2006).
未来方向
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXRJNCGVMUJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG5-propargyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



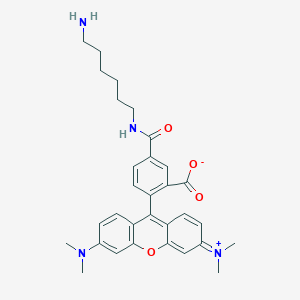



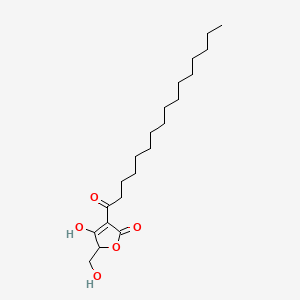
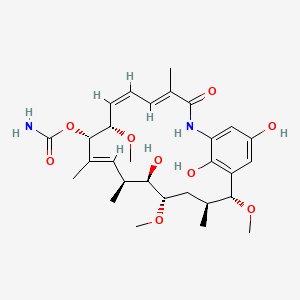

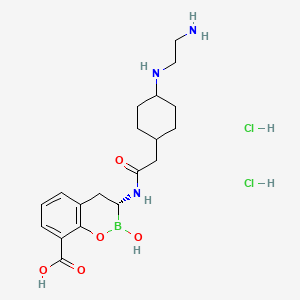
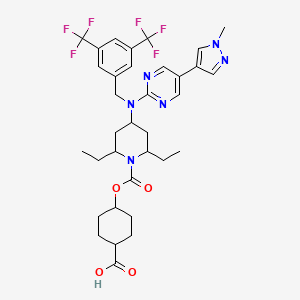
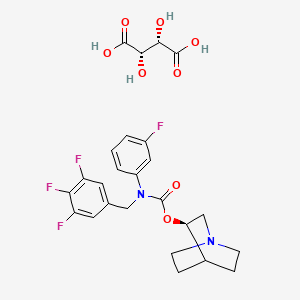
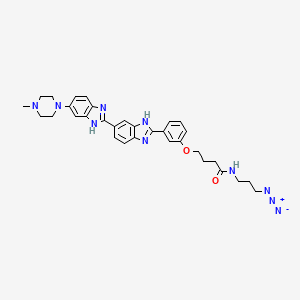
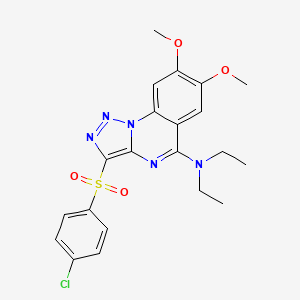
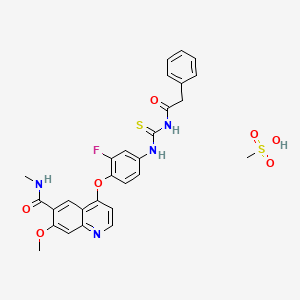
![Benzamide, 3-ethyl-4-[3-(1-methylethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl]-1H-pyrazolo[3,4-b]pyridin-1-yl]-](/img/structure/B611161.png)